molecular formula C17H18N4O3 B2571679 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide CAS No. 946268-18-4

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

Cat. No.: B2571679
CAS No.: 946268-18-4
M. Wt: 326.356
InChI Key: ZTWFELWRAKWKDQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 2-methylphenyl group via an acetamide bridge. This compound’s structural complexity arises from its fused bicyclic system (imidazopyridazine) and strategically positioned methoxy groups, which likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-4-5-12(8-13(11)19-16(22)10-23-2)14-9-21-15(18-14)6-7-17(20-21)24-3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWFELWRAKWKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving 2,3-diaminopyridine and appropriate carboxylic acids or their derivatives.

    Methoxylation: Introduction of methoxy groups at specific positions on the imidazo[1,2-b]pyridazine ring.

    Acetamide formation: Coupling of the methoxy-substituted imidazo[1,2-b]pyridazine with 2-methylphenyl acetic acid or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

2-Chloro-N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-Methylphenyl)benzamide (BJ25920)

Key Structural Differences :

  • Backbone : Replaces the acetamide group with a benzamide moiety.
  • Substituent : A chlorine atom is present at the benzamide’s ortho position instead of a methoxy group.
  • Molecular Weight: 392.84 g/mol (C₂₁H₁₇ClN₄O₂) vs.

Functional Implications :

  • The benzamide group may enhance aromatic stacking interactions but reduce solubility compared to the smaller acetamide group.

ortho-Methyl Methoxyacetyl Fentanyl Derivatives

Key Structural Differences :

  • Core Structure : These fentanyl analogs (e.g., 2-methoxy-N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide) incorporate a piperidine ring and phenethyl group, which are absent in the target compound.
  • Pharmacological Class : Opioid receptor agonists, unlike the target compound’s likely kinase-targeting profile.

Functional Implications :

  • The piperidine moiety in fentanyl derivatives is critical for µ-opioid receptor binding, whereas the imidazopyridazine core in the target compound suggests a divergent mechanism of action.
  • The shared acetamide linkage highlights the versatility of this functional group in drug design but underscores the importance of adjacent substituents in directing activity .

Sulfanyl-Containing Acetamide Derivatives

Example : 2-((6-(3-Methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide ().

Key Structural Differences :

  • Heterocyclic System : A pyrimido-benzothiazine core replaces the imidazopyridazine.
  • Functional Groups : Incorporates a sulfanyl (-S-) linker and a sulfone group.

Functional Implications :

  • The sulfanyl linker may confer susceptibility to oxidative metabolism, affecting pharmacokinetics .

Imidazo[1,2-a]pyridine Acetamide Derivatives

Examples : 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide ().

Key Structural Differences :

  • Heterocyclic Core : Imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine.
  • Substituents : Lack of methoxy groups on the heterocycle.

Functional Implications :

  • The pyridazine ring in the target compound introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and selectivity for specific biological targets.
  • Methoxy groups could improve membrane permeability compared to non-polar analogs .

Thiazolidinedione-Linked Acetamides

Example: 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide ().

Key Structural Differences :

  • Functional Moieties: Incorporates a thiazolidinedione group, known for hypoglycemic activity.

Functional Implications :

  • The thiazolidinedione moiety directs activity toward PPAR-γ receptors, contrasting with the target compound’s probable kinase inhibition.
  • Both compounds utilize methoxy-substituted aromatic systems, suggesting shared synthetic strategies for introducing lipophilic groups .

Pharmacological and Physicochemical Considerations

Parameter Target Compound BJ25920 Fentanyl Analogs
Core Heterocycle Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Piperidine
Key Functional Groups Methoxy, acetamide Chlorine, benzamide Phenethyl, acetamide
Therapeutic Potential Kinase inhibition (inferred) Undisclosed Opioid analgesia
Metabolic Stability Moderate (methoxy groups) Variable (chlorine may slow metabolism) Low (prone to CYP3A4 metabolism)

Biological Activity

2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a methoxy group and an imidazo[1,2-b]pyridazin moiety, which are known to contribute to various biological effects. The exploration of this compound's biological activity is crucial for its potential applications in medicinal chemistry, particularly in developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3, with a molecular weight of approximately 396.50 g/mol. The structure includes multiple functional groups that enhance its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight396.50 g/mol
Functional GroupsMethoxy, Imidazo[1,2-b]pyridazine

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Preliminary studies have shown that this compound may inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation. This inhibition leads to G1-phase cell cycle arrest and suppression of key protein phosphorylation involved in cancer progression .

Case Study: In Vitro Studies
In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it was found to induce apoptosis in breast cancer cell lines with an IC50 value indicating effective potency .

2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

3. Interaction with Biological Targets
Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors implicated in disease pathways. These studies are essential for understanding its mechanism of action and potential therapeutic applications .

Research Findings

Recent findings from various studies highlight the following:

  • Mechanism of Action : The compound is believed to interact with key signaling pathways involved in tumor growth and microbial resistance .
  • Safety Profile : Toxicity assessments indicate minimal adverse effects on normal cells compared to cancerous cells, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the imidazo[1,2-b]pyridazin moiety can significantly influence biological activity, emphasizing the importance of structural optimization in drug development .

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